molecular formula C26H23NO4 B2737487 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid CAS No. 2248268-30-4

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid

Cat. No.: B2737487
CAS No.: 2248268-30-4
M. Wt: 413.473
InChI Key: KRFXWTBJHKVUAI-UHFFFAOYSA-N
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Description

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclobutane ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the Fmoc group. One common synthetic route involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable diene.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.

Chemical Reactions Analysis

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially when electron-withdrawing groups are present. Common reagents include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions at other sites. The cyclobutane ring and phenyl group contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid can be compared with other Fmoc-protected amino acids and cyclobutane-containing compounds. Similar compounds include:

    Fmoc-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Cyclobutane-1-carboxylic acid: A simpler compound with a cyclobutane ring and a carboxylic acid group.

    Fmoc-Valine: An Fmoc-protected amino acid with a different side chain.

The uniqueness of this compound lies in its combination of structural features, which provide specific reactivity and stability advantages in various applications.

Properties

IUPAC Name

1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-24(29)26(14-5-15-26)17-10-12-18(13-11-17)27-25(30)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-13,23H,5,14-16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFXWTBJHKVUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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